molecular formula C14H13B B3212979 2-(Bromomethyl)-4'-methyl-1,1'-biphenyl CAS No. 1108187-28-5

2-(Bromomethyl)-4'-methyl-1,1'-biphenyl

Cat. No. B3212979
M. Wt: 261.16 g/mol
InChI Key: ZVASCQYXGAXYDU-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-4’-methyl-1,1’-biphenyl” is a chemical compound that belongs to the family of biphenyls . It is a colorless liquid with a strong odor and is mainly used in the chemical industry for the production of various compounds.


Synthesis Analysis

The synthesis of “2-(Bromomethyl)-4’-methyl-1,1’-biphenyl” is not fully understood, but it is believed to act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins . This can result in the inhibition of cellular processes and the induction of cell death .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4’-methyl-1,1’-biphenyl” is characterized by the presence of a bromomethyl group attached to a biphenyl core . The biphenyl core consists of two phenyl rings connected by a single bond, and the bromomethyl group is attached to one of these rings .

Safety And Hazards

“2-(Bromomethyl)-4’-methyl-1,1’-biphenyl” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

1-(bromomethyl)-2-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVASCQYXGAXYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4'-methyl-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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